molecular formula C21H22N2O B8451425 3,5-Diphenyl-1-(prop-2-en-1-yl)-4-propoxy-1H-pyrazole CAS No. 61547-03-3

3,5-Diphenyl-1-(prop-2-en-1-yl)-4-propoxy-1H-pyrazole

Cat. No. B8451425
M. Wt: 318.4 g/mol
InChI Key: NQFOAVDCGZMOTE-UHFFFAOYSA-N
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Patent
US03979409

Procedure details

3,5-Diphenyl-4-n-propoxypyrazole (9.0 g, 0.038 mole) is dissolved in 2-propanol (90 ml). Potassium t-butoxide (4.65 g, 0.042 mole) is added at room temperature and the reaction mixture stirred and heated at 50°C for 3 hours. It is then cooled to room temperature and 3-bromoprop-1-ene (5.53 g, 0.046 mole) is added dropwise. A white solid forms. Stirring is continued at room temperature overnight, the mixture is then poured into water and extracted with chloroform. The chloroform layer is washed with water (3 × 150 ml) and stripped under vacuum. The residual oil is purified by dry column chromatography (silica gel/toluene). The toluene solution is stripped under vacuum to afford 6.64 g (55%) product.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
5.53 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:11]([O:12][CH2:13][CH2:14][CH3:15])=[C:10]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:22][C:23](C)([O-])[CH3:24].[K+].BrCC=C.O>CC(O)C>[CH2:24]([N:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:11]([O:12][CH2:13][CH2:14][CH3:15])[C:10]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[N:9]1)[CH:23]=[CH2:22] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1OCCC)C1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
4.65 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
5.53 g
Type
reactant
Smiles
BrCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to room temperature
STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with water (3 × 150 ml)
CUSTOM
Type
CUSTOM
Details
The residual oil is purified
CUSTOM
Type
CUSTOM
Details
by dry column chromatography (silica gel/toluene)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)N1N=C(C(=C1C1=CC=CC=C1)OCCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.64 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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